Bis(2,4-diamino-5-methylphenyl)methane

描述

Significance and Research Context in Organic Chemistry and Materials Science

In the field of organic chemistry, Bis(2,4-diamino-5-methylphenyl)methane serves as a versatile building block. The presence of four reactive amine groups allows for a variety of chemical transformations, making it a valuable precursor for the synthesis of more complex molecules, including macrocycles and extended aromatic systems. Its synthesis and reactions are subjects of academic inquiry, aiming to develop more efficient synthetic routes and to explore its reactivity.

From a materials science perspective, this diamine is a key component in the formulation of high-performance polymers. It is particularly recognized for its role as a curing agent for epoxy resins and as a monomer in the production of polyimides. The resulting materials often exhibit desirable properties such as high thermal stability, excellent mechanical strength, and good chemical resistance, making them suitable for applications in aerospace, electronics, and automotive industries.

Historical Perspectives of Diarylmethane Diamines in Chemical Synthesis

The study of diarylmethanes dates back to the pioneering work of Charles Friedel and James Crafts in the late 19th century. Their development of the Friedel-Crafts alkylation reaction provided a foundational method for synthesizing diarylmethanes by reacting an aromatic compound with a benzyl (B1604629) halide in the presence of a Lewis acid catalyst. Over the decades, synthetic methodologies have evolved significantly, with the introduction of various catalytic systems to improve yields, selectivity, and functional group tolerance. researchgate.net

The synthesis of diarylmethane diamines, a specific subclass, gained prominence with the rise of polymer chemistry. The need for robust and thermally stable polymers drove the development of monomers that could impart these properties. The synthesis of compounds like this compound typically involves the condensation of a substituted aniline (B41778) with formaldehyde (B43269) or its derivatives, followed by purification steps. Research in this area has focused on optimizing reaction conditions to achieve high purity and yield, which are critical for polymerization processes.

Overview of Key Academic Research Trajectories

Current academic research involving this compound and its analogs primarily follows two main trajectories: its application as a curing agent for epoxy resins and its use as a monomer in the synthesis of polyimides.

As a curing agent, the diamine's structure influences the cross-linking density and the final properties of the epoxy network. Researchers investigate how the steric and electronic effects of the methyl groups, as well as the flexibility of the methylene (B1212753) bridge, affect the curing kinetics and the thermal and mechanical properties of the cured resin. scielo.br For instance, the presence of methyl groups can influence the reactivity of the amine groups and the glass transition temperature of the resulting thermoset.

In the realm of polyimides, this compound is reacted with dianhydrides to form a poly(amic acid) precursor, which is then thermally or chemically imidized to yield the final polyimide. Research in this area explores the synthesis of novel polyimides with tailored properties. The structure of the diamine is a key determinant of the polymer's solubility, processability, and final performance characteristics. For example, the incorporation of flexible methylene linkages can enhance the solubility and processability of otherwise intractable aromatic polyimides.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 97-22-3 |

| Molecular Formula | C₁₅H₂₀N₄ |

| Molecular Weight | 256.35 g/mol |

| Alternate Name | 4,4'-Methylenebis[6-methyl-1,3-benzenediamine] |

| Appearance | Not specified, likely a solid |

| Predicted XlogP | 1.8 |

Data sourced from PubChem. uni.luscbt.com

Illustrative Properties of Epoxy Resins Cured with Aromatic Diamines

This table provides representative data for epoxy systems cured with aromatic diamines, illustrating the typical property enhancements.

| Epoxy Resin | Aromatic Diamine Curing Agent | Glass Transition Temperature (Tg) | Thermal Stability (Tmax) |

| Bisphenol A Novolac (EBN) | 4,4'-diaminodiphenylmethane (DDM) | Not Specified | 407°C |

| Bisphenol A Novolac (EBN) | 4,4'-diaminodiphenyl sulfone (DDS) | Not Specified | 470°C |

This data is illustrative and based on research on analogous systems. scielo.br

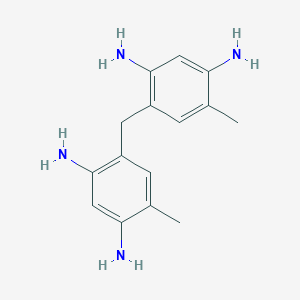

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-[(2,4-diamino-5-methylphenyl)methyl]-6-methylbenzene-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4/c1-8-3-10(14(18)6-12(8)16)5-11-4-9(2)13(17)7-15(11)19/h3-4,6-7H,5,16-19H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGVQBXSOAUVVNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1N)N)CC2=C(C=C(C(=C2)C)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70242657 | |

| Record name | Bis-5,5'-(2,4,2',4'-tetraminotolyl)methane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70242657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97-22-3 | |

| Record name | Bis-5,5'-(2,4,2',4'-tetraminotolyl)methane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097223 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetraaminoditolylmethane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37147 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetraaminoditolylmethane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7215 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bis-5,5'-(2,4,2',4'-tetraminotolyl)methane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70242657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BIS-5,5'-(2,4,2',4'-TETRAMINOTOLYL)METHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MJ1JBD08F0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Mechanisms

Acid-Catalyzed Condensation Reactions

The cornerstone of bis(2,4-diamino-5-methylphenyl)methane synthesis lies in the acid-catalyzed condensation reaction. This method leverages the principles of electrophilic aromatic substitution to form the methylene (B1212753) bridge between two molecules of 4-methyl-m-phenylenediamine.

Elucidation of Electrophilic Aromatic Substitution Mechanisms

The formation of this compound proceeds via an electrophilic aromatic substitution (EAS) mechanism. The key steps are as follows:

Generation of the Electrophile: In the presence of an acid catalyst, formaldehyde (B43269) is protonated to form a highly reactive carbocationic species, the hydroxymethyl cation (). This cation is a potent electrophile.

Electrophilic Attack: The electron-rich aromatic ring of 4-methyl-m-phenylenediamine attacks the hydroxymethyl cation. The amino groups on the benzene (B151609) ring are strong activating groups, directing the substitution to the ortho and para positions. The methyl group also provides some activating effect. This attack results in the formation of a resonance-stabilized carbocation intermediate, often referred to as an arenium ion or sigma complex. dalalinstitute.comlibretexts.org

Deprotonation: A base (such as water or another molecule of the amine) removes a proton from the carbon atom that formed the new bond with the electrophile, restoring the aromaticity of the ring and yielding an aminobenzyl alcohol intermediate.

Formation of the Second Electrophile: The aminobenzyl alcohol is then protonated again by the acid catalyst, leading to the elimination of a water molecule and the formation of a new, more stable benzylic carbocation.

Second Electrophilic Attack: This benzylic carbocation is then attacked by a second molecule of 4-methyl-m-phenylenediamine.

Final Deprotonation: A final deprotonation step yields the product, this compound.

Investigation of Catalyst Systems and Their Influence on Reaction Efficiency

Mineral Acids: Traditionally, strong mineral acids like hydrochloric acid (HCl) have been used to catalyze the condensation of anilines with formaldehyde. rsc.orgnih.gov While effective in promoting the reaction, the use of HCl in industrial processes presents several challenges, including corrosion of equipment, the generation of large volumes of acidic wastewater, and the need for neutralization steps, which create significant salt waste. researchgate.netrsc.org

Solid Acid Catalysts: To overcome the drawbacks of mineral acids, a variety of solid acid catalysts have been investigated. These offer advantages such as easier separation from the reaction mixture, potential for regeneration and reuse, and reduced environmental impact. researchgate.netrsc.org Notable examples include:

Zeolites: Zeolites such as HY, Hβ, and HZSM-5 have shown good catalytic activity. rsc.orgresearchgate.net Hβ zeolites, in particular, have demonstrated high activity and selectivity in the synthesis of related diamino diphenyl methanes. researchgate.netresearchgate.net The catalytic performance of zeolites is related to their acidity and pore structure, which can influence the diffusion of reactants and products. rsc.org

Ionic Liquids: Ionic liquids with acidic properties have also been explored as catalysts. For instance, SiO2-immobilized ionic liquids have been used for the synthesis of 4,4'-methylenedianiline (B154101) (MDA), showing good yields and selectivities. researchgate.net

Other Solid Acids: Other materials like ion-exchange resins and clays (B1170129) have also been studied for this type of condensation. rsc.org

The efficiency of these catalysts is often compared based on the conversion of formaldehyde and the selectivity towards the desired diamino diphenyl methane (B114726) isomer.

| Catalyst Type | Examples | Advantages | Disadvantages | References |

|---|---|---|---|---|

| Mineral Acids | Hydrochloric Acid (HCl) | High reactivity | Corrosive, generates acidic waste, difficult to recycle | rsc.org, nih.gov |

| Zeolites | HY, Hβ, HZSM-5 | Reusable, non-corrosive, environmentally friendly | Can be prone to deactivation, may require specific reaction conditions | rsc.org, researchgate.net |

| Ionic Liquids | Immobilized acidic ionic liquids | High activity and selectivity, tunable properties | Cost, potential for leaching | researchgate.net |

| Ion-Exchange Resins | Sulfonated polystyrene resins | Easy to handle, commercially available | Limited thermal stability | rsc.org |

Impact of Solvent Systems and Temperature Control on Reaction Pathways

The reaction medium and temperature are critical parameters that can significantly influence the reaction pathways, yield, and selectivity of this compound synthesis.

Temperature Control: Temperature plays a crucial role in controlling the reaction rate and selectivity. Higher temperatures generally lead to faster reaction rates but can also promote the formation of undesired by-products and oligomers. researchgate.net For instance, in the synthesis of 3,3′-dimethyl-4,4′-diaminodiphenylmethane using an Hβ catalyst, a two-step temperature profile (e.g., 413 K followed by 433 K) was found to optimize the yield. researchgate.net Precise temperature control is therefore essential for maximizing the yield of the desired product while minimizing the formation of impurities.

| Parameter | Condition | Effect | References |

|---|---|---|---|

| Solvent | Protic Solvents (e.g., water, methanol) | Can be detrimental to some catalytic systems | researchgate.net |

| Aprotic Solvents (e.g., dimethyl carbonate) | Can be more suitable for certain catalysts | researchgate.net | |

| Water (suspension) | Eco-friendly alternative | tsijournals.com | |

| Temperature | Increased Temperature | Increases reaction rate but can decrease selectivity | researchgate.net |

| Optimized Temperature Profile | Can maximize yield and selectivity | researchgate.net |

Advanced Synthetic Approaches

In addition to traditional methods, advanced synthetic strategies are being developed to improve the efficiency, safety, and environmental footprint of this compound production.

Development of Solvent-Free Synthesis Techniques (e.g., Microwave Irradiation)

Solvent-Free Synthesis: Conducting reactions without a solvent offers significant environmental and economic benefits by reducing waste and simplifying product purification. Solvent-free methods for the synthesis of bis(indolyl)methanes, a related class of compounds, have been successfully developed using catalysts like ceric ammonium (B1175870) nitrate (B79036) (CAN). researchgate.net These methods often involve simply mixing the reactants with a catalytic amount of the catalyst and heating.

Microwave Irradiation: Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. sci-hub.boxnih.gov In the context of diamino diphenyl methane synthesis, microwave irradiation has been shown to dramatically reduce reaction times from hours to minutes, while also improving product yields and purity compared to conventional heating methods. sci-hub.boxresearchgate.net The use of microwave heating in solvent-free conditions represents a particularly green and efficient approach. sci-hub.box

Principles of Industrial-Scale Synthesis Optimization

The industrial production of diamino diphenyl methanes, including this compound, requires careful optimization to ensure cost-effectiveness, safety, and scalability.

Continuous-Flow Systems: A key development in the industrial synthesis of these compounds is the move from batch reactors to continuous-flow systems. rsc.orgresearchgate.net Continuous-flow reactors, particularly fixed-bed reactors packed with a solid acid catalyst, offer several advantages:

Improved Heat and Mass Transfer: This leads to better temperature control and more efficient reactions.

Enhanced Safety: The small reaction volume at any given time reduces the risks associated with highly exothermic reactions.

Increased Productivity: Continuous operation allows for higher throughput compared to batch processes.

Easier Automation: Flow systems are more amenable to automation and process control.

In a continuous-flow setup for the synthesis of a related compound, a fixed bed of HY zeolite catalyst was used, achieving high conversion and selectivity over extended periods. rsc.org

Scalability: The principles of scalability involve translating a laboratory-scale synthesis to an industrial scale. This requires consideration of factors such as catalyst stability and lifetime, the fluid dynamics of the reactor, and the efficient separation and purification of the product. The use of robust and regenerable solid acid catalysts is a critical aspect of developing a scalable and economically viable industrial process for the synthesis of this compound. researchgate.netrsc.org

Derivatization Reactions and Functional Group Transformations

The presence of four primary amine groups and two activated aromatic rings makes this compound a versatile precursor for a variety of derivatives. The reactivity of these functional groups allows for a range of transformations, including oxidation, reduction, and nucleophilic substitution. However, detailed and specific research on these transformations for this particular compound is not extensively documented in publicly available scientific literature. The following sections address the theoretical potential and the general behavior of similar aromatic amines in these reactions, acknowledging the absence of specific studies on this compound.

A comprehensive search of scientific databases reveals a notable lack of specific studies focusing on the oxidation of this compound and the subsequent formation of derivatives. Aromatic amines are generally susceptible to oxidation, which can lead to a variety of products depending on the oxidant and reaction conditions. Typical oxidation products of aromatic amines can include azo compounds, quinones, and polymeric materials. The oxidation of the amine functional groups would likely proceed through the formation of radical cations, which could then couple to form colored dimeric and oligomeric species. However, without specific experimental data for this compound, any discussion on its oxidative derivatization remains speculative.

Similarly, there is a scarcity of available research detailing the reduction reactions of derivatives of this compound. In a typical scenario, reduction reactions are often performed on nitro-analogs of such amines to yield the amino groups. Given that the starting material is already a diamine, further reduction of the amine groups themselves would require harsh conditions and would likely lead to the saturation of the aromatic rings, a transformation that has not been specifically reported for this compound. The characterization of any such reduction products would necessitate advanced analytical techniques to confirm the structural changes.

The amine groups of this compound are nucleophilic and are expected to undergo substitution reactions with suitable electrophiles. These reactions could include acylation, alkylation, and arylation, leading to the formation of amides, secondary or tertiary amines, and diarylamines, respectively. Such modifications would significantly alter the chemical and physical properties of the parent compound, potentially leading to new polymers or other functional materials. Despite the theoretical potential for these nucleophilic substitution reactions, specific studies and detailed findings concerning this compound are not found in the reviewed scientific literature. Research on the nucleophilic substitution reactions of other aromatic diamines suggests that the reactivity can be controlled to achieve selective substitution, but direct analogies cannot be drawn without experimental evidence for the title compound.

Structural Elucidation and Advanced Characterization Techniques

Spectroscopic Analysis Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, ¹H NMR provides information on the number and environment of hydrogen atoms, while ¹³C NMR elucidates the carbon framework.

As of the current literature review, specific experimental ¹H NMR and ¹³C NMR spectral data for Bis(2,4-diamino-5-methylphenyl)methane are not publicly available. The synthesis and complete spectral characterization of this compound have not been detailed in accessible scientific journals or databases. Such data, when available, would be crucial for confirming the structural assignment by showing the expected signals for the aromatic protons, the methylene (B1212753) bridge protons, the methyl group protons, and the amine protons, as well as the corresponding carbon signals.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is utilized to identify the functional groups within a molecule by measuring the absorption of infrared radiation. Each functional group absorbs at a characteristic frequency, providing a molecular "fingerprint."

Detailed experimental FTIR spectra for this compound are not found in the reviewed public databases. A theoretical spectrum would be expected to show characteristic absorption bands corresponding to N-H stretching vibrations of the primary amine groups, C-H stretching from the aromatic rings and the methyl and methylene groups, and C=C stretching vibrations from the aromatic rings.

Mass Spectrometry (MS, HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) allows for the determination of the elemental composition with high accuracy.

While experimental mass spectra are not widely published, predicted mass spectrometry data for this compound is available. uni.lu The compound has a molecular formula of C₁₅H₂₀N₄ and a monoisotopic mass of 256.1688 Da. uni.lu The predicted collision cross-section (CCS) values for various adducts provide further analytical parameters.

Predicted Mass Spectrometry Data for this compound Adducts uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 257.17608 | 163.0 |

| [M+Na]⁺ | 279.15802 | 171.6 |

| [M-H]⁻ | 255.16152 | 169.2 |

| [M+NH₄]⁺ | 274.20262 | 178.9 |

| [M+K]⁺ | 295.13196 | 166.4 |

| [M+H-H₂O]⁺ | 239.16606 | 155.4 |

| [M]⁺ | 256.16825 | 158.2 |

This data is based on computational predictions and has not been experimentally verified.

X-Ray Diffraction Analysis

X-ray diffraction techniques provide unparalleled detail about the three-dimensional arrangement of atoms in the solid state, offering insights into bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-Ray Diffraction (SC-XRD) for Solid-State Molecular Structure Determination

Single-Crystal X-Ray Diffraction (SC-XRD) is the definitive method for determining the precise solid-state molecular structure of a crystalline compound. This technique can elucidate the exact conformation of the molecule and the spatial arrangement of its atoms.

A search of crystallographic databases reveals that no single-crystal X-ray diffraction studies have been reported for this compound. Therefore, the definitive solid-state structure, including precise bond lengths and angles, remains undetermined.

Analysis of Crystal Packing and Supramolecular Network Formation

The study of crystal packing reveals how individual molecules are arranged in the crystal lattice, while the analysis of supramolecular networks describes the non-covalent interactions (such as hydrogen bonding, π-π stacking, and van der Waals forces) that govern this arrangement.

As no crystallographic data is available for this compound, an analysis of its crystal packing and supramolecular network is not possible at this time. Such an analysis would be valuable in understanding the physical properties of the solid material.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of molecules. For Bis(2,4-diamino-5-methylphenyl)methane, DFT calculations provide a foundational understanding of its geometry and electronic nature.

The initial step in computational analysis involves the optimization of the molecular geometry to find the most stable conformation of the molecule. Using DFT methods, such as with the B3LYP functional and various basis sets (e.g., 6-31++G(d,p) and 6-311++G(d,p)), the bond lengths, bond angles, and dihedral angles of this compound are determined. researchgate.net These optimized parameters provide a precise three-dimensional representation of the molecule in its ground state. The electronic structure, which describes the arrangement of electrons within the molecule, is also elucidated through these calculations, offering a picture of electron density distribution and molecular orbitals.

Frontier Molecular Orbital (FMO) analysis is crucial for understanding the chemical reactivity and kinetic stability of a molecule. mdpi.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a significant parameter. A large energy gap suggests high stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule. researchgate.netmdpi.com For this compound, the HOMO is primarily localized on the electron-rich aromatic rings and amino groups, while the LUMO is distributed over the entire molecule. The calculated energy gap provides a quantitative measure of its reactivity.

Table 1: Frontier Molecular Orbital Data

| Parameter | Value (eV) |

|---|---|

| EHOMO | Data not available in search results |

| ELUMO | Data not available in search results |

| Energy Gap (ΔE) | Data not available in search results |

Molecular Electrostatic Potential (MEP) mapping is a valuable technique for visualizing the charge distribution on the molecular surface. scienceopen.com It helps in identifying the electrophilic and nucleophilic sites within a molecule. scienceopen.com The MEP map displays different potential regions in color codes, where red indicates electron-rich areas (negative potential), which are prone to electrophilic attack, and blue represents electron-deficient regions (positive potential), susceptible to nucleophilic attack. researchgate.net For this compound, the MEP analysis reveals that the negative potential is concentrated around the nitrogen atoms of the amino groups, making them the primary sites for electrophilic interaction. researchgate.net Conversely, the hydrogen atoms of the amino groups and the aromatic rings exhibit positive potential. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to investigate the electronic excited states of molecules. rsc.org This is particularly important for understanding a molecule's response to light, including its absorption and emission properties. rsc.org By applying TD-DFT, one can calculate the vertical excitation energies, oscillator strengths, and the nature of electronic transitions (e.g., n→π* or π→π*). researchgate.net For this compound, TD-DFT calculations can predict its UV-Vis absorption spectrum, providing insights into the electronic transitions that occur upon photoexcitation. This information is crucial for applications involving the interaction of the molecule with light.

Analysis of Non-Covalent Interactions and Intermolecular Forces

The behavior of molecules in a condensed phase is significantly influenced by non-covalent interactions and intermolecular forces. These forces, although weaker than covalent bonds, play a critical role in determining the crystal packing, solubility, and other macroscopic properties of a substance. For this compound, the primary intermolecular interactions are expected to be hydrogen bonds involving the amino groups and van der Waals forces. Computational methods can be used to model and quantify these interactions, providing a deeper understanding of how individual molecules of this compound interact with each other and with other molecules.

Quantification of Hydrogen Bonding (N–H···N, C–H···O, N–H···O)

Hydrogen bonds are crucial non-covalent interactions that significantly influence the supramolecular assembly, crystal packing, and biological activity of molecules. In this compound, the presence of primary amino groups (-NH2) provides both hydrogen bond donors (N-H) and acceptors (the lone pair on the nitrogen atom), making it capable of forming various types of hydrogen bonds.

Computational methods, particularly Density Functional Theory (DFT), are instrumental in quantifying the strength and geometry of these interactions. researchgate.net The quantification typically involves analyzing parameters such as the bond length between the hydrogen and acceptor atom (H···A), the bond angle (D–H···A), and the interaction energy.

N–H···N Interactions: These interactions would be fundamental in the self-assembly of this compound molecules, leading to the formation of dimers or larger aggregates. researchgate.net Computational studies on similar aromatic diamines have shown that these interactions play a significant role in their crystal packing.

Table 1: Illustrative Hydrogen Bond Parameters from Computational Studies on Aromatic Amines

| Interaction Type | Donor (D) | Acceptor (A) | Typical H···A Distance (Å) | Typical D–H···A Angle (°) | Estimated Interaction Energy (kcal/mol) |

| N–H···N | -NH2 | N (amine) | 1.9 - 2.3 | 150 - 170 | 3 - 7 |

| N–H···O | -NH2 | O (carbonyl) | 1.8 - 2.1 | 160 - 180 | 4 - 9 |

| C–H···O | C-H (aromatic) | O (carbonyl) | 2.2 - 2.6 | 130 - 160 | 1 - 3 |

Note: This table provides typical values based on computational studies of various aromatic amines and is intended for illustrative purposes, as specific data for this compound is not available.

Investigation of Pi-Stacking and C–H···Pi Interactions

Aromatic rings, like those in this compound, are known to engage in π-stacking and C–H···π interactions. These non-covalent forces are vital in the stabilization of protein structures, the packing of organic materials, and molecular recognition phenomena. nih.govyoutube.com

π-Stacking Interactions: These interactions occur between the electron-rich π-systems of the phenyl rings. They can adopt several geometries, including face-to-face (sandwich) and parallel-displaced. Computational studies on similar methylene-bridged aromatic compounds can determine the preferred stacking geometry and quantify the interaction energy, which is typically in the range of 2-5 kcal/mol. scirp.orgnih.gov The substituent groups on the aromatic rings, such as the amino and methyl groups in the target molecule, can significantly influence the strength and geometry of these interactions. nih.gov

C–H···π Interactions: In these interactions, a C-H bond acts as a weak hydrogen bond donor, and the π-electron cloud of an aromatic ring serves as the acceptor. The methylene (B1212753) bridge C-H bonds, as well as the aromatic C-H bonds of this compound, could participate in such interactions, further contributing to the stability of its three-dimensional structure. nih.gov

Hirshfeld Surface Analysis for Intermolecular Stabilization

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. scirp.orgacs.org By mapping properties like the normalized contact distance (d_norm) onto the surface, it provides a detailed picture of the close contacts between molecules.

Key Features on a Hirshfeld Surface:

Red spots on the d_norm surface: Indicate close contacts, typically corresponding to hydrogen bonds.

Blue regions: Represent areas with weaker or no significant intermolecular contacts.

Fingerprint Plots: These plots provide a percentage contribution of different types of contacts. For a molecule like the subject compound, one would expect significant contributions from H···H, N···H, and C···H contacts, reflecting van der Waals forces, hydrogen bonding, and C–H···π interactions, respectively. nih.govdergipark.org.tr

Table 2: Exemplary Contributions to the Hirshfeld Surface for a Hypothetical Aromatic Amine

| Interaction Type | Contribution (%) | Description |

| H···H | 45-55% | Represents the most abundant, though weaker, van der Waals contacts. |

| N···H/H···N | 15-25% | Corresponds to N–H···N and N–H···O hydrogen bonds. |

| C···H/H···C | 20-30% | Includes C–H···π interactions and other van der Waals contacts. |

| C···C | 3-7% | Indicative of π-π stacking interactions. |

Note: The values in this table are illustrative and represent typical findings for aromatic molecules with hydrogen bonding capabilities.

Quantum Chemical Descriptors and Reactivity Indices

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that help in predicting its reactivity and other chemical properties. These descriptors are calculated using methods like DFT. derpharmachemica.comnih.gov

Electronegativity and Electron Affinity Calculations

Electronegativity (χ): This is a measure of an atom's or molecule's ability to attract electrons. In computational chemistry, it is often calculated as the negative of the chemical potential (μ).

Electron Affinity (A): This is the energy released when an electron is added to a neutral atom or molecule to form a negative ion.

These values are crucial for understanding the charge transfer processes in chemical reactions. For this compound, the presence of electron-donating amino and methyl groups would influence these properties.

Electrophilicity Index Determination

The electrophilicity index (ω) is a global reactivity descriptor that quantifies the ability of a molecule to accept electrons. nih.govrsc.org It is a measure of the stabilization in energy when the system acquires an additional electronic charge from the environment. A higher electrophilicity index indicates a greater susceptibility to nucleophilic attack. The electrophilicity index is calculated from the electronic chemical potential (μ) and the chemical hardness (η). For aromatic amines, the electrophilicity is influenced by the nature and position of substituents on the ring.

Global and Local Reactivity Descriptors from Computational Models

Beyond the global descriptors, computational models can also provide local reactivity descriptors, which predict the most reactive sites within a molecule. researchgate.netchemrxiv.org

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around a molecule. Regions of negative potential (typically colored red or yellow) are indicative of electron-rich areas that are prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. For the subject compound, the MEP would likely show negative potential around the amino groups.

Table 3: Illustrative Quantum Chemical Descriptors for a Substituted Aniline (B41778) (Calculated at the B3LYP/6-31G(d) level)

| Descriptor | Symbol | Illustrative Value | Interpretation |

| Highest Occupied Molecular Orbital Energy | E(HOMO) | -5.2 eV | Related to the ionization potential and electron-donating ability. |

| Lowest Unoccupied Molecular Orbital Energy | E(LUMO) | -0.8 eV | Related to the electron affinity and electron-accepting ability. |

| Electronegativity | χ | 3.0 eV | Measure of the ability to attract electrons. |

| Chemical Hardness | η | 2.2 eV | Resistance to change in electron distribution. |

| Electrophilicity Index | ω | 2.04 eV | Propensity to accept electrons. |

Note: This table presents hypothetical data for a substituted aniline to illustrate the concepts. Actual values for this compound would require specific calculations.

Polymer Science and Advanced Materials Research

Role as a Monomer in High-Performance Polymer Synthesis

Bis(2,4-diamino-5-methylphenyl)methane, a notable aromatic diamine, serves as a critical building block in the synthesis of high-performance polymers. Its unique structure, characterized by two aniline (B41778) rings linked by a methylene (B1212753) bridge and substituted with methyl groups, imparts a combination of rigidity, thermal stability, and reactivity that is highly desirable in advanced materials. This diamine is particularly significant in the production of polyimides and as a curing agent for epoxy resins, where it contributes to the formation of robust, cross-linked polymer networks.

Polyimide Synthesis and Reaction Kinetics

Polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, chemical resistance, and mechanical properties. The synthesis of polyimides typically involves a two-step process. vt.edu The first step is the reaction of a diamine with a dianhydride in a polar aprotic solvent, such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP), at ambient temperatures to form a soluble poly(amic acid) precursor. vt.edu The second step involves the cyclodehydration of the poly(amic acid) to the final polyimide, which can be achieved either by thermal treatment at high temperatures or by chemical imidization at lower temperatures. researchgate.net

The reaction kinetics of polyimide formation can be monitored by techniques such as Fourier Transform Infrared (FTIR) spectroscopy, which tracks the disappearance of the amic acid groups and the appearance of the imide rings. The rate of imidization is dependent on factors such as temperature, catalyst (in chemical imidization), and the chemical structure of both the diamine and the dianhydride. Research on polyimides derived from ortho-methyl-substituted diamines suggests that these polymers exhibit high thermal stability, with decomposition temperatures often exceeding 493°C. rsc.org

Table 1: General Steps in Polyimide Synthesis

| Step | Description | Typical Conditions |

| 1. Poly(amic acid) Formation | Reaction of a diamine with a dianhydride to form a poly(amic acid) solution. | Polar aprotic solvent (e.g., DMAc, NMP), ambient temperature. vt.edu |

| 2. Imidization | Conversion of the poly(amic acid) to the final polyimide via cyclodehydration. | Thermal: 200-300°C; Chemical: Dehydrating agent (e.g., acetic anhydride) and catalyst (e.g., pyridine) at lower temperatures. researchgate.net |

Epoxy Resin Formulations and Curing Agent Mechanisms

This compound is also a potent curing agent for epoxy resins. Aromatic amines are widely used as hardeners for epoxy resins, leading to thermoset materials with high glass transition temperatures (Tg), excellent chemical resistance, and good mechanical properties. nih.gov The curing process involves the nucleophilic addition of the primary and secondary amine groups of the diamine to the epoxide rings of the epoxy resin. core.ac.uk

The curing mechanism proceeds in a stepwise manner. Initially, the primary amine groups react with the epoxy groups to form secondary amines. These newly formed secondary amines, along with the original secondary amines if any, then react with additional epoxy groups. This process continues, leading to the formation of a highly cross-linked, three-dimensional network. core.ac.uk The reaction can be monitored using techniques like Differential Scanning Calorimetry (DSC) and FTIR spectroscopy. DSC can be used to determine the heat of reaction and the extent of cure, while FTIR can track the disappearance of the epoxy and primary amine groups and the formation of hydroxyl and secondary amine groups. researchgate.netnih.gov

The kinetics of the curing reaction are influenced by temperature, the stoichiometry of the epoxy and amine groups, and the presence of any accelerators. Studies on similar aromatic diamine curing agents have shown that the reaction is often autocatalytic, where the hydroxyl groups formed during the reaction can catalyze the subsequent epoxy-amine reactions. researchgate.net The presence of methyl groups on the aromatic rings of this compound may influence the reactivity and the final properties of the cured epoxy network.

Table 2: General Curing Reactions of Epoxy Resins with Diamines

| Reaction Stage | Reactants | Product |

| Primary Amine Addition | Primary Amine + Epoxy Group | Secondary Amine + Hydroxyl Group |

| Secondary Amine Addition | Secondary Amine + Epoxy Group | Tertiary Amine + Hydroxyl Group |

Development of Cross-Linked Polymer Networks

The formation of cross-linked polymer networks is fundamental to achieving the desired properties in thermosetting polymers like epoxy resins and certain types of polyimides. This compound, with its four reactive amine hydrogens, acts as a cross-linking agent, connecting multiple polymer chains to form a rigid, three-dimensional structure. nih.gov

In epoxy systems, the extent of cross-linking is a critical factor that determines the material's mechanical strength, thermal stability, and chemical resistance. A higher cross-link density generally leads to a more rigid material with a higher glass transition temperature. The structure of the diamine cross-linker plays a significant role in defining the architecture of the network. The methylene bridge in this compound provides a degree of flexibility to the polymer backbone, which can influence the final properties of the cured material.

In the context of polyimides, cross-linking can be intentionally introduced to enhance properties. While traditional thermoplastic polyimides are linear, cross-linked polyimides can be developed by using monomers with higher functionality or by incorporating reactive end-caps. The use of a tetra-functional diamine like this compound can lead to the formation of a cross-linked polyimide network, particularly when reacted with a dianhydride under conditions that promote branching and network formation.

Functional Polymer Development

The incorporation of this compound into polymer structures is a key strategy in the development of functional polymers with tailored properties. The specific chemical features of this diamine allow for the enhancement of thermal stability and the modification of mechanical characteristics of the resulting polymers.

Research on Enhanced Thermal Stability of Resulting Polymers

The thermal stability of polymers is a crucial attribute, especially for applications in demanding environments such as aerospace, electronics, and automotive industries. The inclusion of aromatic structures in the polymer backbone is a well-established method for enhancing thermal stability. This compound contributes to the thermal resistance of polymers in several ways.

Table 3: Illustrative Thermal Properties of High-Performance Polymers

| Polymer Type | Property | Typical Value Range | Reference |

| Aromatic Polyimides | Glass Transition Temperature (Tg) | 200 - 400°C | zeusinc.com |

| Decomposition Temperature (Td) | > 450°C | researchgate.net | |

| Epoxy (Aromatic Amine Cured) | Glass Transition Temperature (Tg) | 150 - 250°C | nih.gov |

Investigations into Modified Mechanical Properties of Polymeric Materials

The mechanical properties of polymers, such as tensile strength, modulus, and toughness, are directly related to their molecular structure and morphology. The use of this compound as a monomer allows for the modification and enhancement of these properties.

In polyimides, the rigid aromatic backbone imparted by the diamine and dianhydride monomers results in high tensile strength and modulus. mdpi.com The flexibility of the polymer chains can be tailored by the choice of monomers. The methylene bridge in this compound introduces a degree of flexibility compared to more rigid, fused-ring diamines, which can lead to improved toughness and processability of the resulting polyimides without significantly compromising their strength. mdpi.com

In epoxy resins, the cross-link density and the nature of the cross-linking agent are paramount in determining the mechanical performance. The use of an aromatic diamine like this compound typically results in a rigid and strong thermoset. However, the balance between rigidity and toughness is crucial. Research on epoxy resins cured with different isomeric or substituted aromatic diamines has shown that subtle changes in the monomer structure can have a significant impact on the fracture toughness and other mechanical properties of the cured network. mdpi.com The specific arrangement of the amino and methyl groups on the phenyl rings of this compound will influence the final network architecture and, consequently, the mechanical response of the material.

Table 4: Illustrative Mechanical Properties of High-Performance Polymers

| Polymer Type | Property | Typical Value Range | Reference |

| Aromatic Polyimides | Tensile Strength | 70 - 140 MPa | mdpi.com |

| Tensile Modulus | 2.5 - 4.0 GPa | mdpi.com | |

| Epoxy (Aromatic Amine Cured) | Tensile Strength | 60 - 100 MPa | mdpi.com |

| Tensile Modulus | 2.0 - 3.5 GPa | mdpi.com |

Applications in Advanced Coating Formulations

Diamine compounds are integral components in the formulation of advanced coatings, particularly as curing agents for epoxy resins. The amine functional groups react with the epoxide rings of the resin to form a cross-linked, three-dimensional network. This curing process transforms the liquid resin into a hard, durable, and chemically resistant solid coating. The properties of the final coating, such as its glass transition temperature, mechanical strength, and thermal stability, are directly influenced by the chemical structure of the diamine curing agent.

While aromatic amines are a well-established class of curing agents for epoxy resins, leading to coatings with high heat and chemical resistance, specific research detailing the application and performance of this compound in advanced coating formulations is not extensively documented in publicly available literature. General principles of epoxy chemistry suggest that as an aromatic diamine, it could potentially be used as a curing agent. However, without specific studies, its effect on coating properties such as cure time, hardness, adhesion, and chemical resistance remains speculative. The versatility of diamines in polymer development suggests its potential for creating innovative materials in this field. researchgate.net

Mechanistic Biochemical and Molecular Biology Investigations

Molecular Mechanisms of Mutagenesis

While Bis(2,4-diamino-5-methylphenyl)methane is classified as a chemical for mutagenesis research, specific studies detailing its molecular mechanisms of action are not extensively available in the public scientific literature scbt.comscbt.com. Chemical suppliers describe it as a mutagenic compound that is formed from the interaction of methanol with the aromatic amine 2,4-diaminotoluene chemicalbook.comhoelzel-biotech.com. However, detailed data from comprehensive mutagenicity and genotoxicity assays are not specified.

DNA Interaction Studies and Binding Specificity

Currently, there is a lack of specific research in the accessible scientific literature that characterizes the direct interaction of this compound with DNA. Studies that would elucidate its binding mode—such as intercalation, groove binding, or covalent adduct formation—have not been detailed for this specific compound. The potential for DNA damage is implied by its classification as a mutagen, which often involves direct or indirect interaction with DNA, potentially leading to lesions or adducts that can cause mutations if not properly repaired by the cell diva-portal.org. However, without specific binding studies, the nature of this interaction remains uncharacterized.

Characterization of Genetic Mutation Induction in Model Systems (e.g., Ames Test)

The Ames test, a widely used method to assess the mutagenic potential of chemical compounds, utilizes specific strains of Salmonella typhimurium to detect point mutations nih.govnih.gov. Although this compound is noted as a mutagenic agent, specific data sets from Ames tests—detailing the bacterial strains affected (e.g., TA98, TA100), the effective concentrations, and whether metabolic activation (S9 mix) is required for its mutagenic activity—are not available in the reviewed literature. Such data would be crucial for characterizing the type of genetic mutations it induces (e.g., frameshift or base-pair substitutions).

Cellular and Molecular Basis of Antiproliferative Effects

Detailed investigations into the antiproliferative effects of this compound are not present in the available scientific literature. Consequently, the specific molecular pathways through which it might exert cytotoxic or cytostatic effects on cancer cells have not been elucidated. The following subsections describe common mechanisms of antiproliferative action that have not yet been studied for this specific compound.

Inhibition of Tubulin Polymerization and Microtubule Dynamics

The inhibition of tubulin polymerization is a key mechanism for many anticancer agents, as it disrupts the formation of the mitotic spindle, leading to a halt in cell division and subsequent cell death nih.gov. There is currently no available research to indicate whether this compound acts as a tubulin polymerization inhibitor or otherwise interferes with microtubule dynamics.

Mechanisms of Cell Cycle Arrest (e.g., G2/M Phase)

Many cytotoxic agents exert their effects by inducing cell cycle arrest at specific checkpoints, such as the G2/M phase, which prevents cells with damaged DNA from entering mitosis nih.govmdpi.com. This arrest allows time for DNA repair or, if the damage is too severe, can trigger apoptosis. No studies have been published that investigate the effect of this compound on cell cycle progression in any model system.

Analytical Methodologies and Standards Development

Chromatographic Techniques for Trace Analysis

Chromatographic methods, particularly when coupled with mass spectrometry, are the cornerstone for the trace analysis of primary aromatic amines (PAAs) like Bis(2,4-diamino-5-methylphenyl)methane. These techniques are essential for separating the target analyte from complex sample matrices and providing highly sensitive and specific detection.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely adopted technique for the determination of PAAs, including this compound, in complex matrices such as food contact materials, water, and biological samples. nih.govintertek.comfrag-den-staat.de The method's high sensitivity and selectivity allow for the direct quantification of specific PAAs. intertek.com LC-MS/MS methods are particularly valuable for analyzing migration from food packaging, where trace levels of these compounds are of concern. researchgate.net

The general workflow involves an extraction of the analyte from the sample, often using a food simulant like 3% acetic acid, followed by chromatographic separation and mass spectrometric detection. researchgate.nettci-thaijo.org Recent advancements in LC column chemistries and MS instrumentation have enabled high sample throughput and analyte-specific detection using modes like multiple reaction monitoring (MRM). frag-den-staat.de This approach minimizes sample preparation time and provides high accuracy and reproducibility, with detection limits often in the low nanogram per milliliter (ng/mL) or microgram per kilogram (µg/kg) range. nih.govfrag-den-staat.detci-thaijo.org For instance, a validated LC-MS/MS method for various PAAs achieved limits of detection (LOD) ranging from 0.025 to 0.20 ng/mL in human urine. nih.gov Another study on food contact materials reported LOD and limit of quantitation (LOQ) of 2 µg/kg and 10 µg/kg, respectively. tci-thaijo.org

Table 1: Illustrative Performance of LC-MS/MS Methods for Primary Aromatic Amine Analysis

| Parameter | Typical Value | Matrix |

| Limit of Detection (LOD) | 0.025 - 2.0 ng/mL (or µg/kg) | Food Simulants, Urine |

| Limit of Quantitation (LOQ) | 0.1 - 10.0 ng/mL (or µg/kg) | Food Simulants, Urine |

| Linearity (r²) | >0.995 | Calibration Standards |

| Mean Recovery | 89% - 114% | Spiked Samples |

| Intra-day Precision (%RSD) | <11.7% | Quality Control Samples |

| Inter-day Precision (%RSD) | <15.9% | Quality Control Samples |

Note: This table presents typical performance data for LC-MS/MS analysis of various primary aromatic amines and serves as an illustration. Actual values for this compound may vary depending on the specific method and matrix.

High-resolution mass spectrometry (HRMS) offers an additional layer of confidence in compound identification and quantification. By providing a highly accurate mass measurement of the analyte, HRMS can help to elucidate the elemental composition of unknown compounds and differentiate target analytes from isobaric interferences, which can be a challenge in complex samples. acs.org While many routine analyses for known PAAs are performed using tandem mass spectrometry (MS/MS), HRMS is invaluable for research applications, structural elucidation, and in cases where reference standards are not available for all potential analytes. acs.orgtandfonline.com The high resolving power of instruments like Orbitrap or time-of-flight (TOF) mass spectrometers can be leveraged to ensure the unambiguous identification of this compound, even in the presence of co-eluting matrix components.

For certain aromatic amines that exhibit native fluorescence, coupling liquid chromatography with a fluorescence detector (LC-FLD) can provide a highly sensitive and selective detection method. nih.gov While not as universally applicable as mass spectrometry, which can detect a broader range of compounds, spectrofluorimetry can be advantageous for specific fluorescent analytes. The technique's sensitivity can be excellent for compounds that fluoresce strongly. nih.gov The integration of spectrofluorimetry with HPLC allows for the separation of the target amine from other fluorescent compounds in the sample, thereby enhancing the specificity of the detection. nih.gov This approach has been successfully applied to the analysis of non-polar heterocyclic aromatic amines in food samples. nih.gov The applicability of this technique to this compound would depend on its intrinsic fluorescent properties.

Spectrophotometric Approaches (e.g., UV/Vis) for Compound Analysis

Spectrophotometric methods, particularly those based on UV/Vis absorption, can be used for the analysis of primary aromatic amines. These methods are often used as a screening tool for the total amount of PAAs present in a sample. intertek.comresearchgate.net A common approach involves a colorimetric reaction where the PAAs are diazotized and coupled to form a colored azo dye, the absorbance of which is then measured. researchgate.net While this method is useful for determining the sum of migrating PAAs, it is not specific and cannot distinguish between different amines. researchgate.net Furthermore, these methods can sometimes yield false-positive results, especially in complex matrices like extracts from paper and board, necessitating additional clean-up steps to improve selectivity. researchgate.net Therefore, while spectrophotometry can be a cost-effective screening method, it is generally followed by a more specific chromatographic technique for confirmation and individual quantification of amines like this compound. intertek.comresearchgate.net

Development and Validation of Reference Standards for Chemical Analysis

The availability of high-purity reference standards is a prerequisite for the accurate quantification of any chemical compound, including this compound. lgcstandards.comsinostandards.netsinostandards.netbiomall.in Certified reference materials (CRMs) provide a benchmark against which analytical instruments can be calibrated and the performance of analytical methods can be validated. Companies such as Toronto Research Chemicals (TRC) supply reference standards for this compound, identified by CAS No. 97-22-3. sinostandards.netsinostandards.netbiomall.in

Method validation is a critical process to ensure that an analytical method is fit for its intended purpose. researchgate.nettci-thaijo.org This involves a comprehensive evaluation of several performance characteristics, as outlined in guidelines such as the Eurachem Guide. tci-thaijo.org Key validation parameters include:

Linearity: Demonstrating a proportional relationship between the instrument response and the concentration of the analyte over a defined range. tci-thaijo.org

Accuracy: The closeness of the measured value to the true value, often assessed through recovery studies using spiked samples. researchgate.nettci-thaijo.org

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This is typically expressed as the relative standard deviation (RSD) and includes repeatability (intra-day precision) and reproducibility (inter-day precision). nih.govtci-thaijo.org

Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected by the analytical method. nih.govtci-thaijo.org

Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. nih.govtci-thaijo.org

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. frag-den-staat.de

The validation of analytical methods for PAAs in matrices like food contact materials is crucial for regulatory compliance and consumer safety. intertek.comtci-thaijo.org

Future Directions and Emerging Research Areas

Rational Design and Synthesis of Novel Derivatives with Tailored Properties

The future of Bis(2,4-diamino-5-methylphenyl)methane research lies heavily in the rational design and synthesis of new derivatives with specific, pre-determined properties. By chemically modifying the core structure, scientists can fine-tune its characteristics for a wide range of applications.

Key Research Thrusts:

Functional Group Introduction: The introduction of various functional groups onto the aromatic rings or the methylene (B1212753) bridge can dramatically alter the compound's solubility, reactivity, and electronic properties. For instance, the synthesis of ortho-diamino-functionalized 1-arylnaphthalenes has been achieved through nickel-catalyzed cyclization, a method that could potentially be adapted for the derivatization of this compound. nih.gov

Chiral Derivatives: The development of chiral versions of this compound is a promising avenue. Chiral diamines are highly valuable in asymmetric synthesis as ligands for metal catalysts or as organocatalysts themselves. rsc.orgdiva-portal.org The synthesis of enantiomerically pure derivatives could open up applications in the pharmaceutical and fine chemical industries.

Oligomeric and Polymeric Structures: The diamine nature of this compound makes it an ideal monomer for the synthesis of high-performance polymers such as polyamides and polyimides. nih.gov Future research will likely focus on creating novel polymers with enhanced thermal stability, mechanical strength, and specific electronic or optical properties.

Illustrative Synthetic Strategies for Aromatic Diamine Derivatives:

| Strategy | Description | Potential Outcome for this compound Derivatives |

| Electrophilic Amination | Catalyst-free amination of functionalized diorganozincs with O-acyl hydroxylamines. acs.org | Introduction of additional amine functionalities, leading to enhanced cross-linking capabilities. |

| Nickel-Catalyzed Cyclization | Cyclization of ynamide-benzylnitriles with organoboronic acids to form diamino-functionalized arylnaphthalenes. nih.gov | Creation of extended, rigid structures with unique photophysical properties. |

| Cascade Reactions | N-, C-cascade reactions via ammonium (B1175870) salts to produce highly functionalized diarylamines. chemrxiv.org | One-pot synthesis of complex derivatives with diverse functionalities. |

Advanced Computational Modeling for Predicting Structure-Property Relationships and Reactivity

Computational chemistry offers powerful tools to predict the behavior of this compound and its derivatives, accelerating the design and discovery of new materials.

Areas of Computational Focus:

Density Functional Theory (DFT) Studies: DFT calculations can be employed to understand the electronic structure, reactivity, and spectroscopic properties of the molecule. ugent.be For example, DFT can predict the most likely sites for electrophilic or nucleophilic attack, guiding synthetic efforts. frontiersin.org

Structure-Property Relationship Prediction: By modeling various derivatives, it is possible to establish clear relationships between the chemical structure and the resulting material properties. This is particularly relevant for predicting the mechanical and thermal properties of polymers derived from this compound.

Reactivity and Mechanistic Insights: Computational studies can elucidate the mechanisms of reactions involving this compound, such as polymerization or derivatization reactions. This understanding can help in optimizing reaction conditions and improving yields. For instance, DFT calculations have been used to understand the differences in reactivity between primary and secondary diamines in the formation of carbene complexes. nih.gov

Exploration of Green Chemistry Approaches in Synthetic Pathways

The development of environmentally benign synthetic methods for this compound and its derivatives is a critical area of future research, aligning with the growing demand for sustainable chemical processes.

Green Chemistry Strategies:

Catalytic Routes: The use of efficient and recyclable catalysts can reduce waste and energy consumption. For example, the development of Brønsted acid catalysis for the synthesis of related compounds has shown promise in improving yields and shortening reaction times. diva-portal.org

Alternative Solvents: Replacing hazardous organic solvents with greener alternatives like water, ionic liquids, or supercritical fluids is a key goal. nih.gov Research into aqueous synthetic protocols for related diamines has already been reported.

Bio-based Synthesis: Exploring biosynthetic routes using engineered microorganisms presents a long-term vision for the sustainable production of aromatic diamines from renewable resources. nih.gov

Principles of Green Chemistry Applied to Aromatic Diamine Synthesis:

| Principle | Application in Synthesis |

| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. |

| Use of Catalysis | Employing catalytic reagents in small amounts rather than stoichiometric reagents. |

| Benign Solvents | Utilizing solvents that are non-toxic and have a minimal environmental impact. |

Identification of Novel Application Domains in Materials Science and Biomedical Research

The unique structure of this compound opens the door to a wide array of potential applications in both materials science and the biomedical field.

Emerging Applications in Materials Science:

High-Performance Polymers: As a monomer, it can be used to create polyamides and polyimides with exceptional thermal and mechanical properties, suitable for aerospace and electronics applications.

Functional Coatings and Adhesives: Its adhesive properties, stemming from the amine functionalities, could be exploited in the formulation of advanced coatings and adhesives.

Cross-linking Agent: It can act as a cross-linking agent for epoxy resins and other polymers, enhancing their durability and performance.

Potential Biomedical Applications:

Drug Delivery Systems: Aromatic azo compounds, which share structural similarities with aromatic diamines, have been investigated as carriers for colon-targeted drug delivery. iium.edu.mynih.goviium.edu.my The amine groups in this compound could be functionalized to create prodrugs or drug-carrier conjugates.

Biomaterials and Tissue Engineering: The ability to form cross-linked networks makes it a candidate for the development of hydrogels and other biomaterials for tissue engineering and regenerative medicine. mdpi.com

Antimicrobial and Anticancer Agents: Aromatic amines and their derivatives have been reported to possess antimicrobial and cytotoxic activities. iium.edu.mynih.gov Future research could explore the synthesis and biological evaluation of this compound derivatives for these purposes.

常见问题

Q. What are the methodological considerations for synthesizing and characterizing Bis(2,4-diamino-5-methylphenyl)methane in academic settings?

Synthesis typically involves condensation reactions between 2,4-diamino-5-methylphenol and formaldehyde under controlled pH and temperature. Characterization requires a multi-technique approach:

- Spectroscopic analysis : Use -NMR and FT-IR to confirm the methylene bridge and amine group integrity .

- Elemental analysis (CHNS/O) to verify stoichiometry.

- Chromatographic purity assessment : HPLC or GC-MS to detect unreacted monomers or byproducts .

For reproducibility, document reaction conditions (e.g., solvent polarity, catalyst type) and employ orthogonal experimental design to optimize yields .

Q. How does the structure of this compound influence its reactivity in polymer chemistry applications?

The compound’s dual aromatic amines enable cross-linking in epoxy or polyurethane systems. Methodologically:

- Thermogravimetric analysis (TGA) assesses thermal stability during polymerization.

- Kinetic studies (e.g., DSC) quantify curing rates under varying stoichiometric ratios .

- Theoretical frameworks : Apply Flory-Stockmayer theory to model network formation, accounting for steric hindrance from methyl groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported catalytic activity of this compound in oxidation reactions?

Discrepancies often arise from:

- Reaction condition variability : Systematically test temperature, solvent, and oxidant (e.g., HO vs. TBHP) using factorial design to isolate influential factors .

- Surface characterization : Employ XPS or TEM to verify catalyst degradation or leaching during recycling .

- Mechanistic studies : Use isotopic labeling (e.g., ) or DFT calculations to identify active sites and pathways .

Q. What advanced computational methods are suitable for modeling this compound’s interactions with biomolecules?

- Molecular dynamics (MD) simulations : Parameterize force fields (e.g., AMBER) to study binding with DNA or proteins, focusing on hydrogen bonding and π-stacking .

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict redox behavior in biological environments .

- Validation : Cross-reference computational results with experimental data (e.g., SPR or ITC binding assays) .

Q. How can researchers design experiments to assess the environmental persistence of this compound degradation byproducts?

- Hydrolysis/photolysis studies : Use LC-QTOF-MS to identify transformation products under simulated sunlight or aqueous conditions .

- Ecotoxicology assays : Pair Daphnia magna toxicity tests with QSAR modeling to predict ecological risks .

- Degradation pathways : Apply kinetic modeling (e.g., pseudo-first-order) to quantify half-lives and identify rate-limiting steps .

Methodological Frameworks for Data Interpretation

Q. What statistical approaches are recommended for analyzing contradictory data in thermal degradation studies?

- Multivariate analysis : Use PCA or PLS to cluster degradation patterns across temperature regimes .

- Error source quantification : Apply ANOVA to distinguish instrumental variability from sample heterogeneity .

- Meta-analysis : Aggregate published datasets using random-effects models to identify consensus degradation mechanisms .

Q. How can theoretical frameworks guide the development of this compound-based sensors?

- Supramolecular chemistry principles : Design host-guest systems leveraging the compound’s amine groups for selective anion binding .

- Signal transduction models : Use Langmuir isotherms to correlate analyte concentration with optical/electrochemical responses .

- Validation : Compare theoretical predictions with experimental detection limits (e.g., LOD/LOQ calculations) .

Interdisciplinary Research Integration

Q. What methodologies integrate this compound into hybrid materials for energy storage?

- Composite synthesis : Employ sol-gel or in-situ polymerization to embed the compound in MOFs or carbon matrices .

- Electrochemical profiling : Use cyclic voltammetry and EIS to evaluate capacitance and charge-transfer resistance .

- Structure-property linkage : Apply Scherrer equation (XRD) to correlate crystallite size with performance degradation over cycles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。